molecular formula C24H41ClO3S B130724 Octadecyl 4-chlorobenzenesulfonate CAS No. 34184-41-3

Octadecyl 4-chlorobenzenesulfonate

Cat. No.: B130724
CAS No.: 34184-41-3
M. Wt: 445.1 g/mol
InChI Key: BZMZOJFOPWKCKG-UHFFFAOYSA-N
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Description

Octadecyl 4-chlorobenzenesulfonate: is an organic compound with the chemical formula C24H41ClO3S . It is known for its surfactant properties and is used in various scientific and industrial applications. The compound consists of a long octadecyl chain attached to a 4-chlorobenzenesulfonate group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecyl 4-chlorobenzenesulfonate typically involves the reaction of benzenesulfonic acid with octadecyl bromide in an appropriate solvent . The reaction conditions include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Octadecyl 4-chlorobenzenesulfonate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield a hydroxyl derivative, while reaction with amines would produce an amine derivative.

Scientific Research Applications

Chemistry: Octadecyl 4-chlorobenzenesulfonate is used as a surfactant in the synthesis of lipophilic sulfophenylcarbocyanine dyes, which are a new class of fluorescent cell membrane probes .

Biology: In biological research, the compound is utilized for its ability to form stable emulsions, which are essential in various biochemical assays and drug delivery systems .

Medicine: The surfactant properties of this compound make it valuable in the formulation of pharmaceutical products, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Industrially, the compound is used in the production of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it ideal for applications in coatings, lubricants, and personal care products.

Mechanism of Action

At the molecular level, octadecyl 4-chlorobenzenesulfonate interacts with the interfaces between different phases, such as oil and water, to facilitate the formation of stable emulsions . This surfactant’s mechanism of action involves adsorption at the interface, where it aligns itself to reduce the energy required for mixing. This property is crucial in various applications, from drug delivery to industrial formulations.

Comparison with Similar Compounds

  • Octadecyl benzenesulfonate
  • Octadecyl 4-methylbenzenesulfonate
  • Octadecyl 4-nitrobenzenesulfonate

Comparison: Octadecyl 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the chlorine atom can participate in additional substitution reactions, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

octadecyl 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-29(26,27)24-20-18-23(25)19-21-24/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMZOJFOPWKCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391438
Record name Octadecyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34184-41-3
Record name Octadecyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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